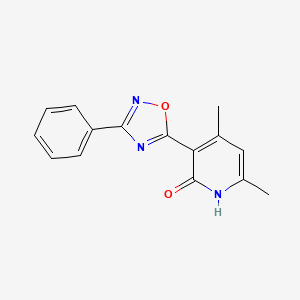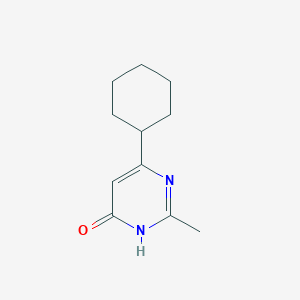
1,2-Diméthoxybenzène-D10
Vue d'ensemble
Description
. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. 1,2-Dimethoxybenzene itself is a naturally occurring insect attractant . The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Applications De Recherche Scientifique
1,2-Dimethoxybenzene-D10 is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of other aromatic compounds and is used in studying reaction mechanisms.
Biology: The deuterium labeling helps in tracing metabolic pathways and understanding the pharmacokinetics of drugs.
Medicine: It is used in drug development to study the metabolic stability and bioavailability of pharmaceuticals.
Industry: It is employed in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
Target of Action
1,2-Dimethoxybenzene-D10, a deuterium-labeled version of 1,2-Dimethoxybenzene , is primarily used in organic chemistry reactions . It is known to be a naturally occurring insect attractant .
Mode of Action
The mechanism of action of 1,2-Dimethoxybenzene involves its participation in organic reactions, such as Friedel-Crafts acylation and alkylation, as well as in the formation of heterocyclic compounds . 1,2-Dimethoxybenzene undergoes substitution reactions with various electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds .
Biochemical Pathways
The condensation-rearrangement reactions of 1,2-Dimethoxybenzene with tropone under the action of concentrated sulfuric acid have been studied . The reactions result in dehydration condensation and an interesting shrink ring rearrangement reaction, where a seven-membered ring converts to a six-membered aromatic ring .
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration, such as in 1,2-Dimethoxybenzene-D10, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of the action of 1,2-Dimethoxybenzene-D10 is the formation of new compounds through various organic reactions . These reactions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dimethoxybenzene can be synthesized through two primary methods:
-
Phenol and Dimethyl Sulfate Reaction Method
Raw Materials: Phenol and dimethyl sulfate.
Reaction Principle: Under the action of an alkaline catalyst, phenol and dimethyl sulfate undergo a substitution reaction to produce 1,2-Dimethoxybenzene.
-
Benzene and Methanol Methylation Reaction Method
Raw Materials: Benzene and methanol.
Reaction Principle: In the presence of an acidic catalyst, benzene and methanol undergo a methylation reaction to produce 1,2-Dimethoxybenzene.
Analyse Des Réactions Chimiques
1,2-Dimethoxybenzene-D10 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to catechols.
Substitution: Electrophilic substitution reactions are common due to the electron-donating methoxy groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like NBS for substitution .
Comparaison Avec Des Composés Similaires
1,2-Dimethoxybenzene-D10 can be compared with other similar compounds such as:
1,3-Dimethoxybenzene: Another isomer of dimethoxybenzene with methoxy groups at the 1 and 3 positions.
1,4-Dimethoxybenzene: An isomer with methoxy groups at the 1 and 4 positions.
Methyl isoeugenol: A related compound with similar structural features but different functional groups.
The uniqueness of 1,2-Dimethoxybenzene-D10 lies in its deuterium labeling, which provides distinct advantages in scientific research, particularly in the study of metabolic processes and drug development .
Propriétés
IUPAC Name |
1,1,2,2,3,3,4,4,5,6-decadeuterio-5,6-dimethoxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-9-7-5-3-4-6-8(7)10-2/h7-8H,3-6H2,1-2H3/i3D2,4D2,5D2,6D2,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGBGTJQKZSUTQ-UPEVGZBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])OC)([2H])OC)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride](/img/structure/B1459942.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B1459943.png)

![2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1459948.png)
![5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1459952.png)

![1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1459955.png)



![Ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1459959.png)

![1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1459962.png)
